Vinyl Linker Enables Photocrosslinkable Polymer Applications Demonstrated in EP 0040177 A1
European patent EP 0040177 A1 teaches that benzene or naphthalene alkenyl carboxylic acid derivatives can be converted into photocrosslinkable polymers suitable for use as photoresists [REFS‑1]. The target compound possesses the requisite alkenyl (vinyl) linker while the methyl ester (CAS 1171921‑69‑9) and the ketone analogue (CAS 62064‑39‑5) either lack the free acid required for polymer grafting or contain a carbonyl that cannot participate in radical‑mediated cross‑linking.
| Evidence Dimension | Suitability for photocrosslinkable polymer formation |
|---|---|
| Target Compound Data | Contains vinyl linker; free carboxylic acid for grafting. |
| Comparator Or Baseline | Methyl ester (CAS 1171921‑69‑9): blocked acid; Ketone analogue (CAS 62064‑39‑5): no polymerizable alkene. |
| Quantified Difference | Qualitative: vinyl + free acid enables photoresist formation; comparators do not meet the dual requirement. |
| Conditions | Patent disclosure EP 0040177 A1; class-level inference. |
Why This Matters
For laboratories developing photoresist formulations or photo‑responsive materials, the compound is a directly relevant monomer that cannot be replaced by its more common analogues.
- [1] EP 0040177 A1. Process for the preparation of benzene or naphthalene alkenyl carboxylic acid derivatives. Filing 19810507. View Source
